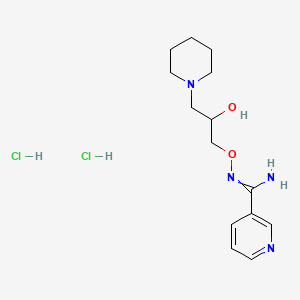
BGP-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BGP-15 is a promising drug candidate developed by Hungarian researchers. It was initially designed to treat insulin resistance but has since shown potential in various other therapeutic areas. The compound has demonstrated beneficial effects in treating metabolic syndrome, Duchenne muscular dystrophy, diastolic dysfunction, tachycardia, heart failure, and atrial fibrillation . Additionally, this compound exhibits chemoprotective and photoprotective properties .
Preparation Methods
BGP-15 is a nicotinic amidoxime derivative. The synthetic route involves the amidoximation of nicotinic acid derivatives. The preparation process includes the following steps:
Nicotinic Acid Derivative Synthesis: The starting material, nicotinic acid, undergoes a series of reactions to form the desired derivative.
Amidoximation: The nicotinic acid derivative is treated with hydroxylamine to form the amidoxime group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
BGP-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include oxime derivatives, amine derivatives, and substituted derivatives .
Scientific Research Applications
BGP-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the effects of nicotinic amidoxime derivatives on various chemical reactions.
Biology: The compound is used to investigate the role of heat shock proteins in cellular stress responses.
Mechanism of Action
The exact mechanism of action of BGP-15 is not fully understood, but it is known to involve several molecular targets and pathways:
PARP Inhibition: This compound inhibits the poly (ADP-ribose) polymerase enzyme, which decreases cell death and improves cell survival.
Heat Shock Protein Co-Induction: The compound acts as a co-inducer of heat shock proteins, which play a crucial role in cellular stress responses.
Reduction of Reactive Oxygen Species Production: This compound reduces the production of reactive oxygen species, thereby protecting cells from oxidative stress.
Cholesterol-Rich Membrane Domain Remodeling: The compound can remodel the organization of cholesterol-rich membrane domains, which may contribute to its protective effects.
Comparison with Similar Compounds
BGP-15 is unique compared to other similar compounds due to its multitarget mechanism of action and wide range of therapeutic applications. Some similar compounds include:
Nicotinamide Riboside: A precursor to nicotinamide adenine dinucleotide that has shown potential in treating metabolic disorders and improving mitochondrial function.
This compound stands out due to its ability to inhibit poly (ADP-ribose) polymerase, co-induce heat shock proteins, reduce reactive oxygen species production, and remodel cholesterol-rich membrane domains .
Properties
IUPAC Name |
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGVCWFTPTHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66611-37-8 |
Source


|
| Record name | N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8810777.png)
![N-cyclopentyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8810782.png)
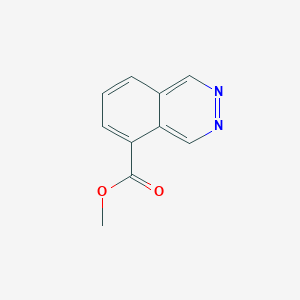

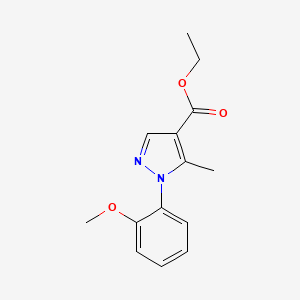
![(6-Amino-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B8810813.png)
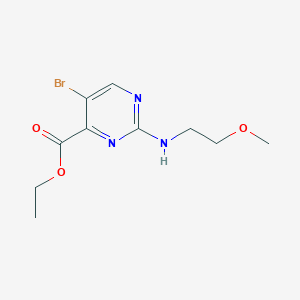
![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate](/img/structure/B8810830.png)
![5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B8810842.png)
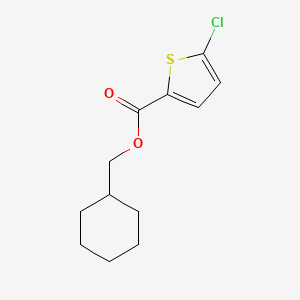
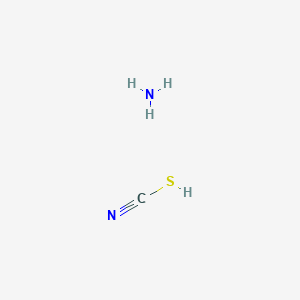
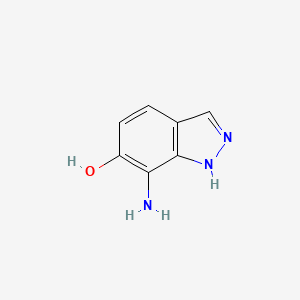
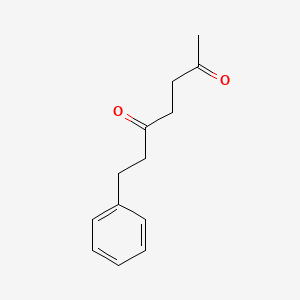
![8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B8810878.png)
